molecular formula C14H21NO5 B12926574 rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid

rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B12926574
M. Wt: 283.32 g/mol
InChI Key: XNNFGFGELSPHDF-NOWMRDAKSA-N
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Description

“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” typically involves multiple steps, including the formation of the isoindole core, introduction of the epoxy group, and the addition of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in these reactions include:

    Isoindole formation: This can be achieved through cyclization reactions involving suitable precursors.

    Boc protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of diols or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The epoxy group and the Boc-protected carboxylic acid moiety play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Isoindole derivatives: Compounds with similar isoindole cores but different substituents.

    Epoxy compounds: Molecules containing epoxy groups with varying structural frameworks.

    Boc-protected amino acids: Compounds with Boc-protected carboxylic acid groups.

Uniqueness

“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the epoxy group and the Boc-protected carboxylic acid makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

(5R,6R,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]decane-6-carboxylic acid

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-8-10(11(16)17)9-4-5-14(8,7-15)19-9/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14?/m0/s1

InChI Key

XNNFGFGELSPHDF-NOWMRDAKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@H]3CCC2(C1)O3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C3CCC2(C1)O3)C(=O)O

Origin of Product

United States

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